5-Oxa-2,7-diazaspiro[3.5]nonan-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxa-2,7-diazaspiro[3.5]nonan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-8-2-1-6(10-5)3-7-4-6/h7H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDAHMNEKGQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)OC12CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137567-26-9 | |
| Record name | 5-oxa-2,7-diazaspiro[3.5]nonan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Oxa 2,7 Diazaspiro 3.5 Nonan 6 One and Its Structural Analogues
Retrosynthetic Disconnections of the Spiro[3.5]nonan-6-one Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one core, two primary disconnections are considered: one for each heterocyclic ring.
The most logical disconnection for the six-membered morpholin-2-one (B1368128) ring is at the amide bond (C-N bond), a standard lactamization disconnection. This reveals a linear amino acid precursor containing the intact spiro-azetidine moiety. This precursor would possess a primary or secondary amine and a carboxylic acid (or its activated derivative) positioned to facilitate intramolecular cyclization.
For the azetidine (B1206935) ring, several disconnections are plausible depending on the chosen synthetic route. A [2+2] cycloaddition strategy suggests disconnecting the ring into an imine and a ketene (B1206846) component. An intramolecular cyclization approach would involve disconnecting one of the C-N or C-C bonds of the azetidine ring, leading to an acyclic precursor with a nucleophilic nitrogen and an electrophilic carbon center bearing a leaving group.
Construction of the Azetidine Ring System
The azetidine ring is a strained four-membered heterocycle that is a key structural motif in various natural products and pharmaceuticals. frontiersin.org Its construction requires specific synthetic methods to overcome the inherent ring strain. researchgate.net
The [2+2] cycloaddition reaction is a powerful method for constructing four-membered rings. The Staudinger synthesis, which involves the reaction of a ketene with an imine, is the most common and versatile method for synthesizing 2-azetidinones (β-lactams). mdpi.com This reaction can be applied to the synthesis of spirocyclic β-lactams, where one of the reacting partners contains a pre-existing ring that will be part of the final spiro-scaffold.
In the context of the target molecule, a cyclic imine could react with a suitable ketene, or a ketene precursor like an acyl chloride in the presence of a tertiary amine, to form the spiro-azetidinone structure. mdpi.com Photocatalytic [2+2] cycloadditions between amines and alkenes have also been developed, offering a modern, stereoselective approach to functionalized azetidines. acs.org These methods often rely on visible light to mediate the reaction, representing an efficient way to access the azetidine core. springernature.comresearchgate.net
| [2+2] Cycloaddition Strategies for Azetidine Ring Formation | |
| Reaction Type | Staudinger Ketene-Imine Cycloaddition |
| Reactants | Ketene (or precursor) + Imine |
| Product | 2-Azetidinone (β-Lactam) |
| Key Feature | Convergent approach, forms two bonds in one step. |
| Alternative | Photocatalytic [2+2] Cycloaddition |
| Reactants | Amine/Imine + Alkene |
| Conditions | Visible light, photocatalyst |
| Product | Azetidine |
Intramolecular cyclization is a common and effective strategy for forming azetidine rings. This typically involves an intramolecular SN2 reaction where a nitrogen atom attacks a carbon atom bearing a suitable leaving group (such as a halide or a mesylate) to form the four-membered ring. frontiersin.org
Another pathway is the intramolecular aminolysis of epoxides. Lanthanide(III) triflates, for example, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov This method provides an alternative route for constructing the azetidine ring with adjacent functional groups that can be used for further elaboration. nih.gov Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a method for synthesizing functionalized azetidines, showcasing excellent functional group tolerance. rsc.org
| Intramolecular Cyclization Pathways for Azetidine Ring Formation | |
| Reaction Type | Intramolecular SN2 Reaction |
| Precursor | Acyclic amine with a terminal leaving group |
| Key Step | Nucleophilic attack by nitrogen to displace leaving group. |
| Reaction Type | Intramolecular Aminolysis of Epoxides |
| Precursor | Epoxy amine |
| Catalyst | Lewis acids (e.g., La(OTf)₃) frontiersin.orgnih.gov |
| Key Step | Regioselective ring-opening of the epoxide by the amine. |
| Reaction Type | Pd-Catalyzed C-H Amination |
| Precursor | Acyclic amine |
| Key Step | Reductive elimination from a Pd(IV) intermediate. rsc.org |
Ring expansion reactions provide a less common but viable route to azetidines. These methods typically start with smaller, more strained heterocycles like three-membered aziridines or their precursors. For instance, the ring-expansion of azirines with rhodium carbenes can produce substituted azetines, which can then be reduced to the corresponding azetidines. nih.gov This strategy leverages the release of ring strain from the three-membered ring to drive the formation of the four-membered system. While the analogous ring expansion of azetidines to larger six-membered rings is also known, the conversion of three-membered precursors is key for azetidine synthesis. imperial.ac.ukresearchgate.net
Formation of the Tetrahydropyranone Ring System
The six-membered ring in this compound is a morpholin-2-one, a heterocyclic structure containing both an ether and a lactam functionality. The formation of this ring is crucial for completing the synthesis of the target scaffold.
Lactamization, the intramolecular cyclization of an amino acid to form a cyclic amide (lactam), is the most direct method for constructing the morpholin-2-one ring. Once the spiro-azetidine core is synthesized with an appropriate side chain, this cyclization can be performed. The side chain would typically be an N-substituted 2-aminoethoxyacetic acid derivative attached to one of the azetidine nitrogens.
The reaction is usually promoted by coupling agents commonly used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) reagents (e.g., BOP, PyBOP), which activate the carboxylic acid for nucleophilic attack by the amine. The efficiency of the lactamization can be influenced by factors such as ring size, substrate conformation, and reaction conditions. In some cases, high-dilution conditions are employed to favor intramolecular cyclization over intermolecular polymerization. A related strategy involves conjugate addition/ring expansion cascade reactions, which can be used to prepare medium-sized lactam rings from smaller cyclic imides. nih.gov
Cycloetherification Approaches
The construction of the oxetane (B1205548) ring within the this compound framework is a critical step that can be achieved via intramolecular cycloetherification. This strategy typically involves a nucleophilic attack by a hydroxyl group onto a carbon bearing a suitable leaving group, leading to the formation of the four-membered ether ring.
A plausible synthetic route could commence with a precursor molecule possessing both a primary alcohol and a leaving group positioned appropriately on a piperidinone scaffold. For instance, a suitably substituted piperidinone with a hydroxymethyl group and a tosylate or halide on a side chain at the C-4 position could undergo base-mediated intramolecular cyclization. This process, a variation of the Williamson ether synthesis, would form the desired oxetane ring, thus creating the spirocyclic core.
The efficiency of such 4-exo-tet cyclizations can be influenced by factors like the choice of base, solvent, and the nature of the leaving group. Non-polar aprotic solvents are often favored to minimize competing side reactions. A patent for the synthesis of a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, describes a self-cyclization in an inert atmosphere using a strong base, which highlights the feasibility of forming the spiro-oxetane system through intramolecular ring closure. google.com
Spirocenter Formation Strategies
The defining feature of this compound is its spirocenter, a quaternary carbon atom that links the oxetane and the piperidinone rings. The construction of this center is a significant synthetic challenge that can be addressed through several strategic approaches.
Double Cyclization Methodologies
Double cyclization, or dicyclization, strategies offer an elegant and efficient route to complex spirocyclic systems by forming both rings in a single or tandem sequence. mdpi.comrsc.org For the target molecule, a hypothetical multi-component reaction could be envisioned. This might involve the condensation of a 3-amino-oxetane derivative with a suitable three-carbon dielectrophile and a primary amine.
Another powerful approach is catalytic carbonylative double cyclization, which can construct two new cycles with the incorporation of a carbonyl group from carbon monoxide. mdpi.com While direct application to the target molecule is speculative, the principles suggest that a substrate containing an amine, a hydroxyl group, and an appropriately positioned unsaturated bond could potentially undergo a metal-catalyzed cascade reaction to form the spiro-diazaspiro[3.5]nonan-6-one core. These methods are highly atom-economical and can rapidly build molecular complexity from simple starting materials. mdpi.comrsc.org
Functionalization at Pre-formed Spirocenters
An alternative to building the spirocenter from acyclic precursors is to start with a pre-formed spirocyclic core and introduce the necessary heteroatoms and functional groups. For example, one could begin with a carbocyclic spiro[3.5]nonane derivative and employ a series of transformations, such as selective oxidations, aminations, and ring-opening/closing sequences, to install the oxygen and nitrogen atoms and the ketone functionality in the correct positions. While potentially longer, this approach allows for the use of well-established carbocyclic chemistry to build the initial framework. The functionalization of robust spirocyclic scaffolds like spiro[fluorene-9,9′-xanthene] with new chemical entities demonstrates the principle of modifying an existing spiro-core to achieve a desired final structure. uts.edu.au
Stereoselective Synthesis of Chiral this compound Derivatives
Introducing chirality at the spirocenter is of significant interest for applications in medicinal chemistry. Asymmetric synthesis of these derivatives can be pursued through chiral auxiliary-mediated methods or by employing asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of a chiral derivative of this compound, an auxiliary could be attached to a precursor to direct a key spirocenter-forming reaction.
For example, a chiral auxiliary such as a pseudoephedrine amide or an Evans oxazolidinone could be used. sigmaaldrich.com A precursor containing such an auxiliary could undergo a diastereoselective alkylation or cyclization to set the stereochemistry of the quaternary carbon. Subsequent removal of the auxiliary would then yield the enantiomerically enriched spirocycle. This method is robust and has been successfully applied to the synthesis of complex molecules with quaternary stereocenters. wikipedia.orgresearchgate.net
| Chiral Auxiliary | Typical Application | Key Features | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms a chiral imide; directs electrophilic attack to the alpha-carbon. High diastereoselectivity. | |
| Pseudoephedrine Amides | Asymmetric alkylation of carboxylic acid derivatives | Forms a chiral amide; the enolate is shielded by the auxiliary structure, directing alkylation. | wikipedia.org |
| Camphorsultam | Michael additions, Claisen rearrangements | Provides excellent stereocontrol due to its rigid bicyclic structure. | wikipedia.org |
| Bicyclic Lactams | Enantioselective SNAr reactions | Used to create quaternary stereocenters in the synthesis of spirooxoindoles. | researchgate.net |
Asymmetric Catalysis in Spirocycle Synthesis
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.govyoutube.com Both organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of spiro heterocycles. researchgate.net
A potential strategy for the target molecule could involve an organocatalytic intramolecular Michael addition. A prochiral substrate could be cyclized in the presence of a chiral amine catalyst (e.g., a cinchona alkaloid derivative) to form the piperidinone ring and establish the spirocenter stereochemistry simultaneously. nih.gov Alternatively, transition-metal catalysis, using chiral ligands with metals like palladium, rhodium, or copper, could be employed in key C-C or C-N bond-forming reactions that define the spirocyclic core. These methods can provide access to chiral spirocycles with high levels of enantioselectivity. nih.govresearchgate.net
| Catalysis Type | Catalyst Example | Reaction Type | Relevance | Reference |
|---|---|---|---|---|
| Organocatalysis | Cinchona Alkaloid-Derived Catalysts | Michael Addition, Aza-Michael Addition | Formation of N-heterocycles with control of new stereocenters. | nih.gov |
| Transition-Metal Catalysis | Chiral Phosphine-Palladium Complexes | Asymmetric Allylic Alkylation | Can be used to form quaternary carbon centers. | nih.gov |
| Transition-Metal Catalysis | Chiral NHC-Copper Complexes | [3+2] Cycloadditions | Construction of five-membered rings in spirocyclic systems. | researchgate.net |
| Organocatalysis | Proline Derivatives | Aldol or Mannich Reactions | Can initiate cascade reactions to build complex heterocyclic scaffolds. | researchgate.net |
Resolution Techniques for Enantiomeric Separation
The synthesis of spirocyclic compounds from achiral precursors typically results in a racemic mixture, containing equal amounts of both enantiomers. As the biological activity of chiral molecules is often confined to a single enantiomer, the separation of these racemates—a process known as chiral resolution—is a critical step. For the this compound scaffold and its analogues, two primary methods are of significant relevance: diastereomeric salt formation and chiral chromatography.
Diastereomeric Salt Formation: This classical resolution technique leverages the basic nature of the secondary amine (N2) or, under certain conditions, the entire diamine structure. The racemic mixture is treated with an enantiomerically pure chiral acid, such as a derivative of tartaric acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral auxiliary acid is removed, yielding the desired pure enantiomer of the spirocyclic compound. This method has been successfully applied to resolve related spirocyclic diamines, such as methyl-substituted 2,8-diazaspiro[4.5]decanes, using tartaric acid derivatives. nih.gov The scalability and cost-effectiveness of this method make it highly suitable for large-scale production. nih.gov
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. libretexts.org The stationary phase is modified with a chiral selector that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. youtube.com For lactam-containing compounds, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are particularly effective. libretexts.orgyoutube.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, driven by a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric effects. youtube.com This technique offers high resolution and is applicable to a wide range of spirocyclic structures.
| Technique | Principle | Typical Reagents/Materials | Applicability Notes |
|---|---|---|---|
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomeric salts with different solubilities, allowing separation by crystallization. | Enantiopure chiral acids (e.g., tartaric acid derivatives, camphorsulfonic acid). | Effective for compounds with basic amine groups; scalable and cost-effective. nih.gov |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. | Polysaccharide-based CSPs (e.g., cellulose, amylose (B160209) derivatives). | High-resolution separation for both analytical and preparative scales. libretexts.org |
Functionalization and Derivatization of the this compound Scaffold
The this compound scaffold possesses multiple sites for chemical modification, including two distinct nitrogen atoms (N2 and N7), the lactam carbonyl group, and the carbon framework. This allows for the systematic development of derivatives with tailored properties.
N-Alkylation and N-Acylation Reactions
The two nitrogen atoms of the scaffold exhibit different reactivity, enabling selective functionalization. The N2 atom is a secondary amine, while the N7 atom is part of a lactam (amide). The secondary amine at N2 is generally more nucleophilic and basic than the N7 amide nitrogen.
N2-Acylation: The N2 position can be selectively acylated under standard conditions. A notable example is the reaction of the related 2,7-diazaspiro[3.5]nonane scaffold with acryloyl chloride to form a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative. nih.govresearchgate.net This type of Michael acceptor is designed to form a covalent bond with specific biological targets, as seen in the development of inhibitors for the KRAS G12C protein. nih.govresearchgate.net
N7-Alkylation/Arylation: The N7 lactam nitrogen can also be functionalized, typically under conditions suitable for amide alkylation. Research on KRAS inhibitors has shown that complex heterocyclic systems, such as a substituted quinazoline (B50416) moiety, can be attached at the N7 position. nih.gov This demonstrates that both nitrogen atoms can be orthogonally functionalized to create highly complex molecules, with one nitrogen serving as a covalent warhead and the other bearing a group to enhance binding affinity and selectivity. nih.gov The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to control the site of reaction during multi-step syntheses.
| Reaction Type | Position | Example Reagent | Resulting Moiety | Reference |
|---|---|---|---|---|
| N-Acylation | N2 | Acryloyl chloride | Covalent acrylamide (B121943) warhead | nih.govresearchgate.net |
| N-Arylation/Alkylation | N7 | Substituted 4-chloroquinazoline | Quinazoline substituent for affinity | nih.gov |
| N-Protection | N2 or N7 | Boc-anhydride | tert-butoxycarbonyl (Boc) group |
Substituent Introduction at Carbon Framework Positions
Modifying the carbon backbone of the pre-formed this compound is challenging. A more prevalent strategy involves constructing the spirocyclic system from starting materials that already contain the desired substituents.
However, synthetic pathways for the post-synthesis functionalization of the carbon framework can be proposed based on established lactam chemistry. One potential approach is the introduction of substituents at the C5 position, which is alpha to the lactam carbonyl. This could theoretically be achieved through a two-step process:
α-Halogenation: Selective halogenation (e.g., bromination) of the C5 position.
Cross-Coupling: The resulting α-halo lactam could then serve as a substrate for various cross-coupling reactions, such as cobalt-catalyzed C-C bond formation with organozinc reagents, to introduce aryl or alkyl groups. nih.gov This strategy has proven effective for the C4 functionalization of other β-lactam systems. nih.gov
Alternatively, the synthesis of substituted analogues has been achieved by employing functionalized precursors from the outset. For instance, methyl-substituted 2,7-diazaspiro[3.5]nonane systems have been synthesized using methods like nitrile lithiation and alkylation to build the substituted ring system before cyclization. nih.gov
Selective Transformation of the Lactam Carbonyl Group
The lactam carbonyl group is a key functional handle that can be selectively transformed to further diversify the scaffold. The most common transformation is reduction, which can be controlled to yield different products depending on the reagent and conditions used.
Partial Reduction to Hemiaminal: The use of milder reducing agents can lead to the partial reduction of the lactam carbonyl to a hemiaminal (or lactamol). This intermediate is a valuable synthon for further reactions, such as the introduction of nucleophiles at the C6 position.
Complete Reduction to Amine: A more exhaustive reduction using powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), can fully reduce the carbonyl group to a methylene (B1212753) group (CH₂). wikipedia.org This transformation would convert the this compound into its corresponding saturated cyclic diamine, 5-Oxa-2,7-diazaspiro[3.5]nonane, fundamentally altering the electronic and structural properties of the molecule.
| Transformation | Reagent Class | Potential Reagent | Product |
|---|---|---|---|
| Partial Reduction | Mild Hydride Donors | Sodium borohydride (B1222165) with Lewis acid | Hemiaminal at C6 |
| Complete Reduction | Strong Hydride Donors | Lithium aluminum hydride (LiAlH₄) | Methylene group (CH₂) at C6 |
Chemical Reactivity and Mechanistic Transformations of 5 Oxa 2,7 Diazaspiro 3.5 Nonan 6 One
Ring-Opening Reactions of the Azetidine (B1206935) and Lactam Moieties
The strained four-membered azetidine ring and the six-membered lactam ring are the most reactive sites in the 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one scaffold, making them susceptible to ring-opening reactions under various conditions.
The azetidine ring in this compound is expected to be susceptible to nucleophilic attack, particularly after activation of the azetidine nitrogen. Protonation or alkylation of the N7 nitrogen would form a highly strained azetidinium ion, significantly enhancing the electrophilicity of the ring carbons. nih.govorganic-chemistry.orgthieme-connect.com Nucleophiles would then readily attack one of the methylene (B1212753) carbons adjacent to the nitrogen, leading to the cleavage of a C-N bond. nih.govorganic-chemistry.orgthieme-connect.com The regioselectivity of this attack would be influenced by steric and electronic factors. In the absence of directing groups, attack at the less hindered carbon is generally favored. magtech.com.cn
The lactam moiety, being a cyclic amide, is also prone to nucleophilic attack at the carbonyl carbon (C6). Strong nucleophiles, such as organometallic reagents or potent reducing agents like lithium aluminum hydride, are anticipated to cleave the amide bond. bhu.ac.in This would result in the opening of the six-membered ring to afford a linear amino acid derivative. The susceptibility of the lactam to nucleophilic ring-opening is a well-documented characteristic of β-lactams and is expected to be a relevant pathway for this δ-lactam as well, albeit potentially requiring more forcing conditions due to lower ring strain compared to β-lactams. bhu.ac.inresearchgate.net
The hydrolytic stability of this compound is predicted to be limited, particularly under acidic or basic conditions. Acid-catalyzed hydrolysis would likely involve protonation of the lactam carbonyl oxygen, followed by the attack of water. This would lead to the opening of the lactam ring to yield a γ-amino acid derivative containing the intact azetidine ring. Conversely, base-catalyzed hydrolysis would proceed via the direct attack of a hydroxide (B78521) ion on the electrophilic lactam carbonyl, also resulting in ring cleavage. researchgate.net
The azetidine ring is generally more stable to hydrolysis than the lactam under neutral conditions. However, under strongly acidic conditions, protonation of the azetidine nitrogen could facilitate ring-opening by water, acting as a nucleophile. nih.gov The presence of the ether oxygen at position 5 might also influence the electronic properties and stability of the lactam ring.
Ring-Transformation Reactions and Rearrangements
Spirocyclic systems can undergo a variety of ring-transformation reactions and rearrangements, often driven by the release of ring strain or the formation of more stable products. For this compound, several potential transformations can be envisaged.
By analogy with other diazaspiro compounds, it is conceivable that under specific catalytic conditions, ring expansion or contraction could occur. For instance, treatment with certain Lewis acids or transition metal catalysts might induce skeletal rearrangements. nih.gov While specific examples for this exact spirocycle are not documented, the general reactivity of strained rings suggests this possibility. rsc.org For instance, electrophile-induced ring expansions of β-lactams to γ-lactams are known, suggesting that similar transformations could be possible for the azetidine ring under appropriate conditions. nih.govacs.org
Reactivity of Nitrogen Atoms within the Spirocyclic System
The two nitrogen atoms in this compound exhibit distinct reactivity profiles. The N2 atom is part of a lactam and thus has amide-like character. Its lone pair of electrons is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic and basic compared to a typical secondary amine. bhu.ac.in Consequently, reactions at N2 would generally require deprotonation with a strong base to form the corresponding anion, which could then act as a nucleophile.
In contrast, the N7 atom is a secondary amine within the azetidine ring. It is expected to be nucleophilic and basic, readily undergoing reactions typical of secondary amines, such as acylation, alkylation, and sulfonylation. The inherent strain of the azetidine ring might slightly modulate its basicity and nucleophilicity compared to an acyclic secondary amine.
Electrophilic and Nucleophilic Substitution Patterns
Electrophilic substitution on the this compound skeleton is expected to primarily occur at the nucleophilic N7 atom. As discussed, this nitrogen can react with a wide range of electrophiles. Electrophilic attack at the lactam nitrogen (N2) is less likely due to its reduced nucleophilicity, although N-halogenation of lactams has been reported. nih.gov
Nucleophilic substitution reactions are more likely to involve the ring-opening of the azetidinium ion, as detailed in section 3.1.1. Direct nucleophilic substitution at the carbon atoms of the azetidine or the carbon adjacent to the ether oxygen is less probable without prior activation. The α-carbon to the lactam carbonyl could potentially be deprotonated with a strong base to form an enolate, which could then react with electrophiles. documentsdelivered.com
Chemo- and Regioselectivity in Functional Group Interconversions
The presence of multiple functional groups in this compound introduces challenges and opportunities in terms of chemo- and regioselectivity. The differential reactivity of the two nitrogen atoms is a key factor. For instance, selective N7-functionalization should be achievable using a variety of electrophiles under standard conditions, leaving the N2-lactam nitrogen intact.
In reactions involving nucleophiles, the lactam carbonyl and the activated azetidine ring are the most likely sites of attack. The choice of reagent and reaction conditions would be crucial in directing the reaction to one of these sites. For example, a mild reducing agent might selectively reduce the lactam carbonyl without affecting the azetidine ring, whereas a more powerful reagent could lead to the opening of either or both rings. The principles of chemo- and regioselectivity observed in the synthesis of functionalized spiro[pyrrolidine-2,3′-oxindoles] highlight the importance of reaction conditions in directing the outcome of reactions on complex spirocyclic systems. mdpi.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Oxa 2,7 Diazaspiro 3.5 Nonan 6 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for confirming the molecular structure of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one in solution. Analysis of ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of each proton and carbon atom.
To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons within the piperidinone and oxetane (B1205548) rings. For instance, it would show correlations between the protons on C1 and C9, and between the protons on C3 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This technique would identify which protons are directly attached to which carbon atoms, correlating the ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in confirming the spirocyclic nature of the compound by showing correlations between protons on one ring and carbons on the other, such as from the protons on C4 to the spiro-carbon C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be key in determining the three-dimensional structure and preferred conformation of the molecule in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Illustrative)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations (H to C) | Expected Key COSY Correlations (H to H) |
|---|---|---|---|---|
| C1 | 3.0 - 3.5 | 45 - 55 | C3, C5, C9 | H9 |
| C3 | 4.0 - 4.5 | 65 - 75 | C1, C4, C5 | H4 |
| C4 | 4.0 - 4.5 | 65 - 75 | C3, C5 | H3 |
| C6 (C=O) | - | 170 - 180 | - | - |
| C8 | 3.2 - 3.8 | 40 - 50 | C6, C9 | H9 |
| C9 | 2.5 - 3.0 | 35 - 45 | C1, C8 | H1, H8 |
| N2-H | 7.5 - 8.5 | - | C1, C3 | - |
Note: This table is predictive and not based on experimental data.
The six-membered piperidinone ring in this compound is likely to exist in a dynamic equilibrium of different conformations, such as chair or boat forms. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide insight into these conformational exchange processes. copernicus.org By analyzing changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barriers to ring inversion and the relative populations of the different conformers. copernicus.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecule with high precision, which in turn confirms its elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of this compound (C₆H₁₀N₂O₂) would be calculated and compared to the experimental value.
Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be further confirmed.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Adduct | Calculated m/z |
|---|---|---|
| C₆H₁₁N₂O₂ | [M+H]⁺ | 143.0815 |
| C₆H₁₀N₂O₂Na | [M+Na]⁺ | 165.0634 |
| C₆H₁₀N₂O₂K | [M+K]⁺ | 181.0374 |
Note: This table is predictive and not based on experimental data.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecular geometry and the conformation of the spirocyclic system. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H groups and the carbonyl oxygen, which govern the solid-state architecture.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Isomer Separation
The spiro-carbon atom (C5) in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, would be the method of choice to separate these enantiomers. This analysis is critical to determine the enantiomeric purity of a sample or to isolate the individual enantiomers for further study. The development of a successful separation method would involve screening different chiral columns and optimizing mobile phase composition and temperature.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would exhibit characteristic absorption or scattering bands corresponding to specific functional groups.
IR Spectroscopy: A strong absorption band would be expected in the region of 1650-1680 cm⁻¹ due to the C=O stretching vibration of the amide (lactam) group. The N-H stretching vibrations of the two secondary amine groups would appear as distinct bands in the 3200-3400 cm⁻¹ region. The C-O-C stretching of the oxetane ring would likely be observed in the 1150-1050 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, potentially providing stronger signals for more symmetric, less polar bonds.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amide/Amine) | Stretch | 3200 - 3400 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Amide I) | Stretch | 1650 - 1680 |
| N-H | Bend | 1550 - 1640 |
Note: This table is predictive and not based on experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For this compound, the key chromophore responsible for UV absorption is the carbonyl group (C=O) within the β-lactam ring. The electronic structure of this amide functional group dictates the nature of the observable electronic transitions.
The UV-Vis spectrum of a saturated amide, such as the β-lactam in the title compound, is typically characterized by two main absorption bands. The most prominent transition for the carbonyl group is the weak n → π* (non-bonding to anti-bonding pi orbital) transition, which is formally forbidden by symmetry rules, resulting in a low molar absorptivity (ε). masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to the anti-bonding π* orbital of the carbonyl double bond. For simple acyclic amides and lactams, this absorption band is typically observed in the region of 210-230 nm.
A more intense π → π* transition is expected at shorter wavelengths, generally below 200 nm, which is often outside the range of standard UV-Vis spectrophotometers. This transition involves the excitation of an electron from the bonding π orbital to the anti-bonding π* orbital of the carbonyl group.
In the specific case of this compound, the core structure contains the 2-azetidinone moiety. The electronic absorption of this strained four-membered ring is primarily associated with the amide linkage. The position of the n → π* absorption maximum can be influenced by the solvent polarity. In polar solvents, hydrogen bonding to the carbonyl oxygen can lower the energy of the n-orbital, leading to a hypsochromic (blue) shift to shorter wavelengths.
Due to the absence of extended conjugation in the this compound structure, significant absorption in the visible region is not anticipated. The molecule is expected to be colorless. The primary utility of UV-Vis spectroscopy for this compound would be for quantitative analysis, leveraging the Beer-Lambert law, in a spectral region where the carbonyl chromophore exhibits a distinct, albeit weak, absorption.
Illustrative UV-Vis Spectroscopic Data for a β-Lactam Chromophore
The following interactive table provides representative data for the characteristic n → π* electronic transition observed in β-lactam structures similar to this compound. It is important to note that these are typical values, and the exact absorption maximum (λmax) and molar absorptivity (ε) for the title compound would require experimental determination.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |
| Hexane | ~ 225 | < 100 | n → π |
| Ethanol | ~ 220 | < 100 | n → π |
| Water | ~ 215 | < 100 | n → π* |
Computational and Theoretical Investigations of 5 Oxa 2,7 Diazaspiro 3.5 Nonan 6 One
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and reactivity of a molecule. For 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one, methods like Density Functional Theory (DFT) would be employed to determine its molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and charge distribution. These calculations would provide insights into the molecule's kinetic stability and potential sites for electrophilic and nucleophilic attack. Analysis of the electron density could also reveal details about the nature of the chemical bonds within the spirocyclic framework.
Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics
The three-dimensional structure of this compound is crucial for its biological activity. Conformational analysis using molecular mechanics (MM) force fields would identify the most stable, low-energy conformations of the molecule. Molecular dynamics (MD) simulations could then be used to explore the conformational space and energy landscapes, providing a dynamic picture of the molecule's flexibility and the transitions between different conformational states. This is particularly important for spirocyclic compounds, which have a rigid and defined three-dimensional structure that can influence their interaction with biological targets. beilstein-journals.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic parameters, which are vital for the characterization of new compounds. For this compound, quantum mechanical calculations could predict its ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. nih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the compound's structure. Recent advancements using machine learning and deep neural networks, such as Graph Neural Networks (GNNs), have shown high accuracy in predicting NMR chemical shifts. nih.govresearchgate.net
| Spectroscopic Parameter | Computational Method | Predicted Information |
| ¹H and ¹³C NMR | GIAO (Gauge-Independent Atomic Orbital) method with DFT | Chemical shifts (ppm) |
| IR Spectroscopy | DFT frequency calculations | Vibrational frequencies (cm⁻¹) and intensities |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction
To investigate the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics simulations are essential tools. nih.gov Molecular docking would be used to predict the preferred binding orientation of the compound within the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov This provides an estimate of the binding affinity. Subsequent molecular dynamics simulations of the ligand-protein complex can then be used to assess the stability of the binding pose and to characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding. nih.gov
Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimizations
Computational chemistry can aid in optimizing the synthesis of this compound. By modeling potential reaction pathways, it is possible to calculate the energies of reactants, products, intermediates, and transition states. This information helps in identifying the most energetically favorable reaction route and in understanding the reaction mechanism. For instance, in the synthesis of related oxa-spirocycles, computational studies have been used to elucidate the role of catalysts and to rationalize the observed stereoselectivity. beilstein-journals.orgresearchgate.net
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features of this compound that are necessary for its biological activity. This model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, a process known as virtual screening. This approach can lead to the discovery of new and structurally diverse compounds with similar biological activity. The rigid spirocyclic core of oxa-diaza-spiro[3.5]nonan-6-ones makes them attractive scaffolds for the design of pharmacophore models.
Mechanistic Insights into this compound Analogues: Biological Interactions and Structure-Activity Relationships
The unique three-dimensional architecture of spirocyclic compounds has positioned them as valuable motifs in modern drug discovery. Among these, the this compound framework and its analogues have emerged as a noteworthy scaffold. This article explores the mechanistic studies, molecular targeting, and structure-activity relationships of this specific class of compounds, adhering to a focused analysis of their role in medicinal chemistry.
Future Research Directions and Applications in Chemical Biology
Development of Novel Synthetic Routes to Complex Spirocyclic Architectures
While specific synthetic routes for 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one are not documented, the synthesis of related oxa-azaspiro[3.5]nonane derivatives provides a foundation for future work. For instance, a patented method for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane involves a multi-step process including acylation, cyclization, reduction, and deprotection. google.com Future research could focus on adapting such methodologies for the target compound. Key areas for development include:
Asymmetric Synthesis: Developing stereoselective routes to access enantiomerically pure forms of the spirocycle, which is crucial for understanding its interaction with chiral biological targets.
Diversity-Oriented Synthesis: Creating synthetic pathways that allow for the facile introduction of a wide range of substituents on the spirocyclic core. This would enable the generation of compound libraries for screening purposes.
Green Chemistry Approaches: Investigating more environmentally benign and efficient synthetic methods, such as one-pot multi-component reactions, which have been successfully applied to other spirocyclic systems. nih.gov
A hypothetical retrosynthetic analysis could envision disconnections that lead back to readily available starting materials, potentially involving key steps like intramolecular cyclizations or ring-closing metathesis. The exploration of novel synthetic strategies will be paramount to unlocking the full potential of this spirocyclic scaffold.
Exploration of Untapped Reactivity Profiles of the Spiro[3.5]nonan-6-one System
The reactivity of the this compound core is expected to be influenced by the interplay of its constituent functional groups: a lactam, a secondary amine, and an ether linkage within a strained spirocyclic framework. Future research should systematically investigate its reactivity profile, including:
Functionalization of the Amine and Lactam Moieties: Exploring a range of reactions at the N-H positions to introduce diverse functional groups. The lactam ring could also be a handle for further chemical transformations.
Ring-Opening Reactions: Investigating the stability of the spirocyclic system under various conditions and exploring controlled ring-opening reactions to generate novel linear or macrocyclic structures.
Computational Modeling: Employing computational methods to predict the reactivity of different sites on the molecule and to understand its conformational preferences. This can guide synthetic efforts and the design of derivatives with specific properties.
Understanding the fundamental reactivity of this system will be crucial for its application in various chemical biology contexts.
Design and Synthesis of Advanced Chemical Probes for Biological Systems
The rigid three-dimensional structure of the this compound scaffold makes it an excellent starting point for the design of sophisticated chemical probes. Spirocyclic structures have been successfully used in the development of fluorescent probes where the spirocycle can control the equilibrium between a fluorescent open form and a non-fluorescent closed form. nih.gov Future work in this area could involve:
Fluorogenic Probes: Incorporating fluorophores into the spirocyclic framework to create probes that exhibit a change in fluorescence upon binding to a specific biological target or in response to a particular cellular event.
Photoaffinity Labels: Designing derivatives with photoreactive groups that can be used to covalently label and identify protein targets in complex biological systems.
Bifunctional Probes: Creating molecules that contain both a target-binding moiety and a reporter tag (e.g., a biotin (B1667282) or a click chemistry handle) for target identification and pull-down experiments.
The development of such probes would provide powerful tools for studying biological processes with high spatial and temporal resolution.
Integration into Supramolecular Assemblies and Material Science Contexts
While the primary focus of this article is on chemical biology, the unique structural features of this compound also suggest potential applications in materials science. The ability of the nitrogen and oxygen atoms to participate in hydrogen bonding and coordination chemistry could be exploited in the construction of:
Self-Assembling Systems: Designing derivatives that can self-assemble into well-defined supramolecular structures such as gels, nanotubes, or vesicles.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the spirocycle as a building block for the creation of porous materials with potential applications in gas storage, catalysis, or sensing.
Further research would be needed to explore the viability of these applications, but the structural novelty of the spirocycle makes it an intriguing candidate for materials science exploration.
Collaborative Approaches in Chemical Biology and Drug Discovery Efforts
The successful development of this compound as a valuable tool in chemical biology and drug discovery will require a collaborative, interdisciplinary approach. The principles of hit identification and lead optimization will be central to these efforts.
Hit Identification:
Library Synthesis and Screening: The synthesis of a diverse library of derivatives based on the spiro[3.5]nonan-6-one scaffold will be the first step. This library can then be screened against a wide range of biological targets using high-throughput screening (HTS) methods.
Fragment-Based Screening: The core spirocycle itself could be used in fragment-based screening approaches to identify initial low-affinity binders to protein targets. These fragments can then be grown or linked to generate more potent inhibitors.
Lead Optimization:
Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic modifications to the spirocyclic scaffold will be made to understand the relationship between chemical structure and biological activity. This will involve the synthesis and testing of a focused library of analogs.
Computational Chemistry: Molecular modeling and docking studies can be used to predict how different derivatives will bind to the target protein, helping to guide the design of more potent and selective compounds. For example, studies on azaspiro[3.5]nonane inhibitors of SARS-CoV-2 3CLpro have shown how the spirocyclic core can effectively position substituents to interact with the protein's active site. nih.gov
Pharmacokinetic Profiling: As lead compounds emerge, their absorption, distribution, metabolism, and excretion (ADME) properties will need to be evaluated and optimized to ensure they are suitable for further development. The introduction of spirocyclic scaffolds has been shown to improve the pharmacokinetic properties of drug candidates. bldpharm.com
The journey from a novel chemical scaffold to a validated biological probe or drug candidate is a long and complex one. For this compound, this journey has yet to begin. However, by leveraging the knowledge gained from the study of other spirocyclic systems and by fostering collaboration between synthetic chemists, chemical biologists, and pharmacologists, the potential of this intriguing molecule can be fully explored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
